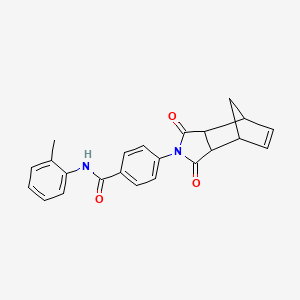![molecular formula C18H15N3O7S B15038000 [4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B15038000.png)
[4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate is a complex organic compound featuring a morpholine ring, a carbothioyl group, and a dinitrobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate typically involves the reaction of 4-(morpholine-4-carbothioyl)phenol with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions to improve yield and purity, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
[4-(Morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitro groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is an amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is being explored for its ability to inhibit certain biological pathways involved in diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure makes it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- [4-(Morpholine-4-carbothioyl)phenyl] benzoate
- [4-(Morpholine-4-carbothioyl)phenyl] 2,4-dinitrobenzoate
- [4-(Morpholine-4-carbothioyl)phenyl] 3,5-dichlorobenzoate
Uniqueness
[4-(Morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate is unique due to the presence of both a morpholine ring and a dinitrobenzoate moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds. The dinitro groups enhance its reactivity, while the morpholine ring provides stability and solubility.
Properties
Molecular Formula |
C18H15N3O7S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C18H15N3O7S/c22-18(13-9-14(20(23)24)11-15(10-13)21(25)26)28-16-3-1-12(2-4-16)17(29)19-5-7-27-8-6-19/h1-4,9-11H,5-8H2 |
InChI Key |
PAAJRBBRLLARCY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(9H-carbazol-9-YL)propanehydrazide](/img/structure/B15037917.png)
![Ethyl 3-amino-1-(3-chlorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B15037925.png)

![Ethyl 2-({3-cyano-4H,5H,6H,7H,8H-cyclohepta[B]thiophen-2-YL}amino)-3,3,3-trifluoro-2-[(4-fluorophenyl)formamido]propanoate](/img/structure/B15037934.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B15037935.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B15037941.png)
![ethyl [(3-methyl-4-oxido-2-oxoquinoxalin-1(2H)-yl)oxy]acetate](/img/structure/B15037948.png)
![(5Z)-5-[(3-bromophenyl)methylidene]-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B15037955.png)
![benzyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate](/img/structure/B15037962.png)

![N-(4,6-dimethylpyrimidin-2-yl)-4,6-bis[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B15037969.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15037972.png)
![2-[(4-{(E)-[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B15037979.png)
![6-methoxy-4,4-dimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B15037981.png)
